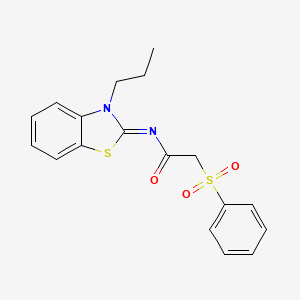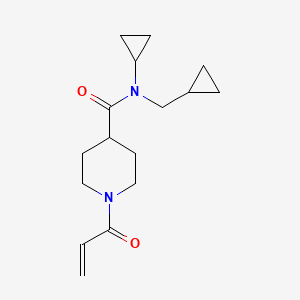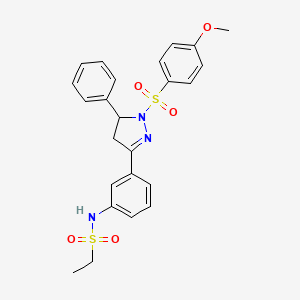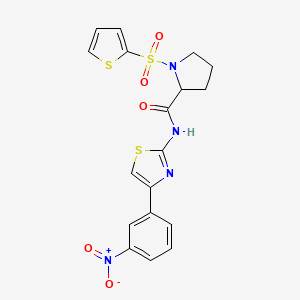
N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O5S3 and its molecular weight is 464.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s unique chemical structure suggests potential as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer cell lines, particularly those associated with solid tumors. Preclinical studies have demonstrated promising results, warranting further investigation into its mechanism of action and potential clinical applications .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating key pathways involved in immune responses. Researchers are exploring its potential as a novel anti-inflammatory drug candidate .
Antimicrobial Effects
The compound’s thiazole moiety and sulfonamide group hint at possible antimicrobial activity. Researchers have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Further studies are needed to determine its spectrum of activity and potential clinical applications in treating infections .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. This compound has shown promise in preclinical models as a neuroprotective agent, potentially mitigating neuronal damage and promoting cell survival .
Inhibition of Enzymes
Enzyme inhibition is a common strategy in drug discovery. This compound has been investigated for its inhibitory effects on specific enzymes, such as proteases and kinases. Understanding its selectivity and binding affinity can guide the development of targeted therapies .
Photophysical Applications
Beyond its biological activities, this compound exhibits interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in imaging and sensing. Its absorption and emission spectra make it a potential candidate for fluorescent probes in biological studies .
Eigenschaften
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S3/c23-17(15-6-2-8-21(15)30(26,27)16-7-3-9-28-16)20-18-19-14(11-29-18)12-4-1-5-13(10-12)22(24)25/h1,3-5,7,9-11,15H,2,6,8H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKBDZBUHJYDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)
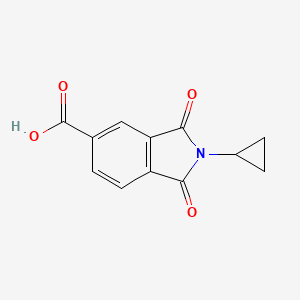
![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)
![1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2396394.png)
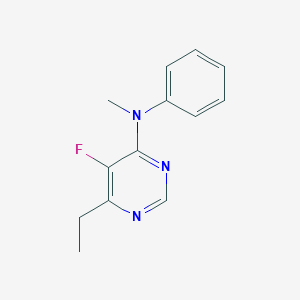
![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)
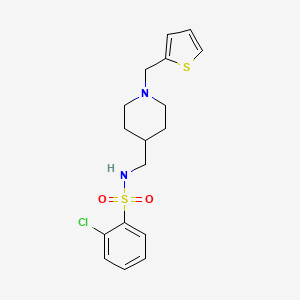

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)
